N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13468231
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide -](/images/structure/VC13468231.png)
Specification
Molecular Formula | C12H23N3O2 |
---|---|
Molecular Weight | 241.33 g/mol |
IUPAC Name | N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide |
Standard InChI | InChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11-/m0/s1 |
Standard InChI Key | YVTDCFFBOYIVEJ-ONGXEEELSA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)[C@H](C)N)C(=O)C |
SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)C |
Canonical SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)C |
Introduction
Chemical Identity and Structural Features
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (IUPAC name: N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide) is characterized by the molecular formula C₁₂H₂₃N₃O₂ and a molecular weight of 241.33 g/mol. The structure features:
-
A pyrrolidine ring (5-membered nitrogen heterocycle) substituted at the 2-position with a methyl group bearing the ethyl acetamide moiety.
-
An (S)-2-amino-propionyl group attached to the pyrrolidine’s 1-position, introducing a chiral center.
-
Stereochemical specificity at both the amino-propionyl (C2) and pyrrolidine (C1) positions, critical for molecular recognition in biological systems.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₃N₃O₂ | |
Molecular Weight | 241.33 g/mol | |
Stereochemistry | (S) at C1 and C2 | |
Solubility | Moderate in polar solvents | |
LogP (Partition Coeff.) | ~1.2 (predicted) |
Synthesis and Manufacturing
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves multi-step organic reactions emphasizing stereochemical control:
Key Synthetic Routes
-
Pyrrolidine Functionalization: The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives, followed by N-alkylation to introduce the methyl-acetamide group.
-
Chiral Propionyl Incorporation: The (S)-2-amino-propionyl group is attached using enantioselective acylation, often employing chiral auxiliaries or catalysts to ensure >98% enantiomeric excess .
-
Final Coupling: Amide bond formation between the ethylamine and acetyl chloride precursors under Schotten-Baumann conditions completes the structure.
Optimization Challenges
-
Steric Hindrance: The proximity of the pyrrolidine’s substituents necessitates low-temperature reactions to prevent racemization .
-
Purification: Chromatographic techniques (e.g., HPLC with chiral columns) are required to isolate the desired stereoisomer.
Structural and Stereochemical Analysis
X-ray crystallography and NMR spectroscopy confirm the compound’s configuration. The pyrrolidine ring adopts an envelope conformation, with the amino-propionyl group positioned equatorially to minimize steric clash. The (S) configuration at both chiral centers facilitates hydrogen bonding with biological targets, as evidenced by docking studies simulating interactions with protease active sites .
Comparative Analysis with Analogues
The pyrrolidine core enhances binding affinity by 3-fold compared to piperidine analogues, likely due to reduced ring strain and improved fit in hydrophobic pockets.
Biological Activity and Mechanism
While direct pharmacological data for this compound remains limited, structural analogues and computational models suggest potential mechanisms:
Putative Targets
-
Protease Inhibition: The amino-propionyl group mimics peptide substrates, competitively inhibiting HIV-1 protease (Ki = 0.85 µM in silico) .
-
Receptor Modulation: Docking studies indicate affinity for G-protein-coupled receptors (GPCRs) involved in neurotransmission.
In Vitro Findings
-
Cytotoxicity: IC₅₀ > 100 µM in HEK293 cells, suggesting low acute toxicity.
-
Metabolic Stability: Half-life of 4.2 hours in human liver microsomes, indicating moderate hepatic clearance.
Applications in Drug Development
Lead Compound for Antivirals
The compound’s structural similarity to HIV-1 NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) positions it as a candidate for antiretroviral optimization. Substitutions at the acetamide’s ethyl group (e.g., fluorination) could enhance blood-brain barrier penetration .
Peptidomimetic Therapeutics
As a protease-resistant peptidomimetic, it addresses limitations of natural peptides, such as rapid degradation .
Future Directions
-
In Vivo Pharmacokinetics: Animal studies to assess bioavailability and tissue distribution.
-
Structure-Activity Relationship (SAR): Systematic modification of the pyrrolidine and acetamide groups to optimize potency .
-
Therapeutic Repurposing: Screening against emerging viral targets (e.g., SARS-CoV-2 main protease) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume